molecular formula C14H14ClNO4 B2493412 5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 338406-51-2

5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2493412
CAS No.: 338406-51-2
M. Wt: 295.72
InChI Key: WOEYEAYFYWDGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic organic compound with the molecular formula C14H14ClNO4 It is characterized by the presence of an amino group, a chlorophenyl group, and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the dioxane ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The amino group and chlorophenyl group play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. This compound may inhibit or activate certain biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-[1-Amino-2-(4-bromophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
  • 5-[1-Amino-2-(4-fluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
  • 5-[1-Amino-2-(4-methylphenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Uniqueness

The uniqueness of 5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential interactions with biological targets compared to its analogs .

Properties

IUPAC Name

5-[1-amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4/c1-14(2)19-12(17)11(13(18)20-14)10(16)7-8-3-5-9(15)6-4-8/h3-6H,7,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEYEAYFYWDGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=C(CC2=CC=C(C=C2)Cl)N)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.